2-Phenoxyethyl-1,1-D2 alcohol
Overview
Description
2-Phenoxyethyl-1,1-D2 alcohol is a deuterated analogue of 2-phenoxyethanol, where two hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include stability and distinct spectroscopic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenoxyethyl-1,1-D2 alcohol can be synthesized through the reaction of phenol with ethylene oxide in the presence of a deuterated catalyst. The reaction typically occurs in an alkaline environment, using sodium hydroxide or other alkaline catalysts . The process involves the following steps:
Phenolate Formation: Phenol reacts with a base to form phenolate.
Reaction with Ethylene Oxide: The phenolate then reacts with ethylene oxide to produce 2-phenoxyethanol.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium using deuterated reagents.
Industrial Production Methods: Industrial production of 1,1-dideuterio-2-phenoxyethanol follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxyethyl-1,1-D2 alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid.
Reduction: Reduction reactions can convert it back to phenol and ethylene glycol.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products:
Oxidation: Phenoxyacetic acid.
Reduction: Phenol and ethylene glycol.
Substitution: Various substituted phenoxyethanol derivatives.
Scientific Research Applications
2-Phenoxyethyl-1,1-D2 alcohol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Used in metabolic studies to trace biochemical pathways.
Medicine: Employed in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Mechanism of Action
The mechanism of action of 1,1-dideuterio-2-phenoxyethanol involves its interaction with biological molecules. The deuterium atoms provide stability and resistance to metabolic breakdown, allowing for prolonged activity in biological systems. It targets specific enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
2-Phenoxyethanol: The non-deuterated analogue, commonly used as a preservative and solvent.
Phenoxyacetic Acid: An oxidation product of 2-phenoxyethanol.
Uniqueness: 2-Phenoxyethyl-1,1-D2 alcohol is unique due to its deuterium content, which imparts distinct spectroscopic properties and metabolic stability. This makes it particularly valuable in research applications where tracing and stability are crucial .
Biological Activity
2-Phenoxyethyl-1,1-D2 alcohol is a deuterated compound that has garnered attention in scientific research for its unique properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
This compound is a stable isotope-labeled compound that serves as a valuable tool in various chemical and biological studies. Its structure includes a phenoxy group attached to an ethyl alcohol moiety, which influences its solubility and reactivity.
Biological Activity
The biological activity of this compound is primarily related to its interactions with cellular systems and biomolecules. Here are some key areas of its biological activity:
The mechanism of action of this compound is not fully elucidated but can be inferred from related compounds. It is likely to interact with lipid membranes and proteins, influencing cellular signaling pathways. The presence of deuterium may enhance the stability and tracking of the compound in metabolic studies.
Research Findings
Recent studies have highlighted the following aspects regarding the biological activity of this compound:
Case Studies
- Pharmacological Applications : Research indicates that compounds with similar structures can be utilized in drug development due to their ability to modulate biological targets effectively . The terminal phenoxy group has been recognized as a privileged moiety in drug scaffolds.
- Toxicological Assessments : While phenoxyethanol is noted for its potential toxicity, particularly in high concentrations , further studies are needed to evaluate the safety profile of this compound specifically.
Comparative Analysis
To illustrate the potential applications and biological activities of this compound compared to related compounds, the following table summarizes key characteristics:
Compound | Antimicrobial Activity | Mechanism of Action | Applications |
---|---|---|---|
This compound | Potentially present | Interaction with membranes/proteins | Research tool in pharmacology |
Phenoxyethanol | Yes | Antioxidant properties | Preservative in cosmetics |
Valechlorine | Yes | Enhances autophagy | Treatment for lipid metabolism |
Properties
IUPAC Name |
1,1-dideuterio-2-phenoxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWFXQBSFUVSP-NCYHJHSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(COC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745735 | |
Record name | 2-Phenoxy(1,1-~2~H_2_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21273-38-1 | |
Record name | 2-Phenoxy(1,1-~2~H_2_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21273-38-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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